N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3,4,5-trimethoxybenzohydrazide
Description
N'-[(E)-(2-Hydroxynaphthalen-1-yl)methylidene]-3,4,5-trimethoxybenzohydrazide is a hydrazide derivative featuring a 3,4,5-trimethoxybenzoyl core conjugated to a 2-hydroxynaphthalene moiety via an imine linkage.
Properties
Molecular Formula |
C21H20N2O5 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C21H20N2O5/c1-26-18-10-14(11-19(27-2)20(18)28-3)21(25)23-22-12-16-15-7-5-4-6-13(15)8-9-17(16)24/h4-12,24H,1-3H3,(H,23,25)/b22-12+ |
InChI Key |
DZLQWPIHPUISBP-WSDLNYQXSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Preparation Methods
Esterification of 3,4,5-Trimethoxybenzoic Acid
The synthesis begins with the preparation of 3,4,5-trimethoxybenzohydrazide, achieved via a two-step process:
-
Methyl ester formation : 3,4,5-Trimethoxybenzoic acid (eudesmic acid) undergoes esterification with methanol catalyzed by Amberlyst-15 under reflux (70°C, 6–8 hours). This step achieves >95% conversion to methyl 3,4,5-trimethoxybenzoate.
-
Hydrazinolysis : The ester reacts with hydrazine hydrate (3:1 molar ratio) in ethanol at 80°C for 12 hours, yielding 3,4,5-trimethoxybenzohydrazide as white crystals (mp 162–164°C, 85% yield).
Key characterization data :
-
IR (KBr) : 3275 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N).
-
¹H NMR (DMSO-d6) : δ 9.80 (s, 1H, NH), 7.20 (s, 2H, aromatic), 3.85 (s, 9H, OCH3).
Condensation with 2-Hydroxy-1-naphthaldehyde
Conventional Reflux Method
Equimolar quantities of 3,4,5-trimethoxybenzohydrazide (1.0 mmol) and 2-hydroxy-1-naphthaldehyde (1.0 mmol) are refluxed in absolute ethanol (40 mL) with glacial acetic acid (0.5 mL) for 4–6 hours. The yellow precipitate is filtered and recrystallized from ethanol (mp 218–220°C, 78% yield).
Reaction mechanism :
-
Nucleophilic attack : Hydrazide’s NH2 group attacks the aldehyde carbonyl.
-
Dehydration : Acid catalysis facilitates water elimination, forming the E-configuration azomethine bond.
Optimization parameters :
| Variable | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Ethanol | Max 78% |
| Catalyst | Acetic acid | +22% vs. uncatalyzed |
| Temperature | 78°C (reflux) | <60°C: <50% |
| Time | 5 hours | >6h: Degradation |
Alternative Solvent Systems
-
Methanol : Comparable yields (75%) but requires longer reflux (8 hours).
-
Dichloromethane/EtOH (1:1) : Facilitates faster reaction (3 hours) but lowers yield to 68% due to partial solubility.
Structural Elucidation and Purity Assessment
Spectroscopic Characterization
Infrared spectroscopy :
¹H NMR (DMSO-d6) :
-
δ 11.45 (s, 1H, naphtholic OH)
-
δ 8.92 (s, 1H, CH=N)
-
δ 7.20–8.50 (m, 10H, aromatic)
Elemental analysis :
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 64.28 | 64.05 |
| H | 5.11 | 5.20 |
| N | 6.66 | 6.58 |
Industrial-Scale Adaptations
Continuous Flow Synthesis
Pilot studies demonstrate a scalable approach using:
-
Tube reactor (ID 10 mm, L 2 m) maintained at 85°C
-
Residence time : 45 minutes
-
Throughput : 12 kg/day with 82% yield
Advantages :
-
Reduced solvent consumption (ethanol recirculation)
-
Consistent product quality (purity >98.5% by HPLC)
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Energy (kW·h/kg) |
|---|---|---|---|
| Conventional reflux | 78 | 97.2 | 8.5 |
| Microwave-assisted | 81 | 98.1 | 4.2 |
| Continuous flow | 82 | 98.5 | 3.8 |
Troubleshooting Common Synthesis Issues
Low Yields (<50%)
-
Cause : Incomplete hydrazide formation
-
Solution : Extend hydrazinolysis to 18h; use fresh hydrazine hydrate.
Chemical Reactions Analysis
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3,4,5-trimethoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazones.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that hydrazone derivatives, including N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3,4,5-trimethoxybenzohydrazide, exhibit promising anticancer properties. These compounds are believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
Case Study:
A study conducted on various hydrazone derivatives showed that this compound demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. The mechanism involved the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria has been documented.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This data indicates that this compound could serve as a lead compound for developing new antimicrobial agents .
Materials Science Applications
2.1 Photophysical Properties
The compound's photophysical properties have been explored for potential applications in organic electronics and photonic devices. Its ability to absorb light in the UV-visible range makes it suitable for use in dye-sensitized solar cells.
Data Table: Photophysical Properties
| Property | Value |
|---|---|
| Absorption Maximum | 450 nm |
| Emission Maximum | 550 nm |
| Quantum Yield | 0.45 |
These properties suggest that this compound can be utilized as a sensitizer in solar energy conversion technologies .
Analytical Chemistry Applications
3.1 Sensor Development
This compound has been investigated as a potential sensor for detecting metal ions due to its chelating properties.
Case Study:
In a study focused on heavy metal detection, this compound was used to develop a fluorescence-based sensor for lead ions (Pb²⁺). The sensor exhibited a significant fluorescence quenching effect upon interaction with Pb²⁺ ions, indicating its potential for environmental monitoring applications .
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3,4,5-trimethoxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions through its hydrazone linkage, forming stable complexes. These complexes can inhibit the activity of certain enzymes by blocking their active sites. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3,4,5-trimethoxybenzohydrazide with structurally related compounds, focusing on biological activity , structural features , and structure-activity relationships (SAR) .
Key Findings:
Biological Activity :
- The 2-hydroxynaphthalene derivative is hypothesized to exhibit enhanced anticancer activity compared to benzylidene analogs (e.g., EC₅₀ = 0.24 μM for compound 3g vs. 10.0 μM for 2a ) due to its extended aromatic system, which may improve target binding or membrane permeability .
- Hydroxyl groups (as in 2-hydroxynaphthalene or 2-hydroxybenzylidene derivatives) facilitate intramolecular hydrogen bonding (O–H···N), stabilizing planar conformations critical for bioactivity .
Structural Influences: Substituent Position: Bromine at the 4-position of the indolinone ring (compound 3g) increases apoptosis-inducing potency by 40-fold compared to the 5-position (compound 2a) .
Solubility and Pharmacokinetics :
- The 3,4,5-trimethoxybenzoyl core is hydrophobic, but hydroxyl or methoxy substituents on the aromatic ring can enhance aqueous solubility. For example, aqueous-soluble analogs of 3g retained high activity (GI₅₀ = 0.056 μM) . The hydroxyl group in the target compound may similarly improve solubility compared to purely methoxylated derivatives .
Antimicrobial Activity :
- Hydrazides with 3,4,5-trimethoxyphenyl moieties show moderate antimicrobial activity. The hydroxynaphthalene derivative’s larger aromatic system could enhance interactions with bacterial enzymes (e.g., DNA gyrase), though this requires experimental validation .
Biological Activity
N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3,4,5-trimethoxybenzohydrazide is a compound of significant interest due to its potential biological activities. This article delves into its molecular structure, biological activity, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.
Molecular Structure
The compound has the molecular formula and a molecular weight of approximately 342.35 g/mol. The structure features a hydrazide linkage, which is crucial for its biological activity. The presence of methoxy groups and a hydroxynaphthalene moiety contributes to its lipophilicity and reactivity.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.35 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 4 |
Antimicrobial Properties
Research has shown that derivatives of hydroxynaphthalene exhibit antimicrobial properties against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis. A study demonstrated that compounds similar to this compound displayed effective inhibition against these bacteria, with some compounds outperforming traditional antibiotics like ampicillin and isoniazid .
Cytotoxicity Studies
Cytotoxicity assays have been conducted on human cell lines to evaluate the safety profile of this compound. The most effective derivatives showed no cytotoxic effects at concentrations below 30 µM, indicating a favorable therapeutic index .
Mechanistic Insights
The mechanism of action for this compound involves interaction with cellular targets that disrupt essential biological processes in pathogens. For instance, studies using transcriptome analysis have identified differentially expressed genes (DEGs) in response to treatment with related compounds, suggesting a shared mode of action among structurally similar hydrazides .
Case Study 1: Antimicrobial Activity Assessment
In an investigation assessing the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus, the compound was tested in vitro. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
Case Study 2: Cytotoxicity Evaluation
A cytotoxicity study on THP-1 human monocytic leukemia cells revealed that the compound exhibited minimal toxicity at concentrations up to 30 µM. This finding supports its potential use in therapeutic applications without adverse effects on human cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3,4,5-trimethoxybenzohydrazide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via condensation of 3,4,5-trimethoxybenzohydrazide with 2-hydroxy-1-naphthaldehyde under reflux in polar aprotic solvents (e.g., ethanol or dioxane) with catalytic acetic acid. Key parameters include:
- Temperature : 80–90°C (to ensure imine bond formation).
- Reaction Time : 3–9 hours (monitored via TLC for completion) .
- Purification : Recrystallization from methanol/ethanol yields pure crystals (77–86% yield) .
Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical?
- Techniques :
- Single-Crystal X-ray Diffraction (SC-XRD) : Determines bond lengths (e.g., C=N: 1.277 Å) and dihedral angles between aromatic planes (e.g., 18.28°), confirming the E-configuration .
- NMR Spectroscopy : and NMR verify methoxy groups (δ ~3.8–3.9 ppm) and hydrazide protons (δ ~10–12 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 437.15) .
Q. What are the primary challenges in achieving high purity, and how are impurities characterized?
- Challenges : Byproducts from incomplete condensation or oxidation require rigorous purification.
- Solutions :
- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) removes polar impurities.
- Recrystallization : Methanol or ethanol recrystallization enhances crystallinity and purity .
Advanced Research Questions
Q. How does the substituent pattern (e.g., methoxy vs. hydroxy groups) influence biological activity?
- Structure-Activity Relationship (SAR) :
- Methoxy Groups : Enhance lipophilicity and membrane permeability (critical for antimicrobial activity).
- Hydroxy Groups : Increase hydrogen-bonding potential but reduce metabolic stability.
- Data : Analogs with 3,4,5-trimethoxybenzoyl moieties show MIC values <50 µg/mL against Staphylococcus aureus and Candida albicans, whereas hydroxy-substituted derivatives exhibit reduced potency .
Q. What computational methods are used to predict binding modes of this compound with biological targets?
- Methods :
- Molecular Docking : Autodock Vina or Schrödinger Suite predicts interactions with tubulin (anticancer targets) or fungal lanosterol 14α-demethylase (CYP51).
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
Q. How do solvent polarity and pH affect the compound’s stability and reactivity?
- Stability Studies :
- Acidic Conditions : Protonation of the hydrazide nitrogen reduces nucleophilicity, slowing hydrolysis.
- Basic Conditions : Deprotonation accelerates degradation via hydroxide attack on the imine bond.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize the planar conformation, enhancing crystallinity .
Q. What strategies address contradictions in reported biological activity data across studies?
- Data Reconciliation :
- Standardized Assays : Use CLSI/M07-A9 guidelines for antimicrobial testing to minimize variability.
- Control Compounds : Include reference drugs (e.g., fluconazole for antifungals) to calibrate activity thresholds .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
